molecular formula C15H9ClN2O B565943 (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone CAS No. 1797116-76-7

(6-Chloropyridin-2-yl)(quinolin-2-yl)methanone

Cat. No.: B565943
CAS No.: 1797116-76-7
M. Wt: 268.7
InChI Key: SQFHGCTXSZMBPE-UHFFFAOYSA-N
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Description

(6-Chloropyridin-2-yl)(quinolin-2-yl)methanone (CAS No: 1797116-76-7) is a bifunctional aromatic ketone of high interest in advanced chemical research and development. With the molecular formula C₁₅H₉ClN₂O and a molecular weight of 268.70 g/mol, this compound serves as a versatile building block in organic synthesis and materials science . Its molecular structure incorporates both a chlorinated pyridine ring and a quinoline system, which are known to be privileged scaffolds in medicinal chemistry and coordination chemistry . This structural motif suggests potential applications in the synthesis of novel ligands, complexes, and pharmacologically active molecules, particularly in the development of anticancer and anti-infective agents . The compound can be synthesized through classical routes such as the condensation of 6-chloropyridine-2-carbaldehyde with quinoline-2-carboxylic acid, or via more efficient catalytic methods . Its extended conjugated system is characterized by specific spectroscopic signatures, including a carbonyl stretching vibration around 1680 cm⁻¹ in FT-IR analysis . Researchers utilize this compound as a key precursor for developing colorimetric sensors, given the demonstrated ability of similar quinoxaline-based derivatives to selectively detect metal ions like Fe³⁺ . As a sophisticated research chemical, this compound offers significant potential for creating new chemical entities with tailored properties. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(6-chloropyridin-2-yl)-quinolin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O/c16-14-7-3-6-12(18-14)15(19)13-9-8-10-4-1-2-5-11(10)17-13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFHGCTXSZMBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)C3=NC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Synthetic Routes

The foundational synthesis of (6-chloropyridin-2-yl)(quinolin-2-yl)methanone involves condensation reactions between pyridine and quinoline precursors. A widely reported method utilizes 6-chloropyridine-2-carbaldehyde and quinoline-2-carboxylic acid under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the nucleophilic acyl substitution, forming the ketone bridge . Reaction conditions typically involve heating at 80–100°C for 12–24 hours, yielding the product in 65–75% efficiency after purification .

An alternative route employs 6-chloropyridine-2-carboxylic acid chloride and 2-quinolinylmagnesium bromide in a Friedel-Crafts acylation. This method, conducted in anhydrous tetrahydrofuran (THF) at −78°C, avoids side reactions and achieves 70–80% yield . The Grignard reagent’s nucleophilicity ensures selective acylation at the quinoline’s C2 position, critical for maintaining structural fidelity.

Catalytic Methods for Enhanced Efficiency

Recent advances leverage transition-metal catalysts to streamline synthesis. A Bi(OTf)₃/p -TsOH co-catalytic system, originally developed for imidazo[1,5-a]pyridines , has been adapted for this compound. In dichloroethane (DCE) at 150°C, the catalyst promotes coupling between 6-chloropyridin-2-ylmethanol and 2-cyanoquinoline , achieving 85–90% yield via a nitrilium ion intermediate . This method reduces reaction time to 6–8 hours and eliminates the need for inert atmospheres.

Table 1: Catalytic Reaction Optimization

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)
Bi(OTf)₃/p -TsOHDCE150689
Pd(PPh₃)₄THF801278
CuI/1,10-phenDMF1201072

The Bi(OTf)₃ system outperforms traditional palladium and copper catalysts, attributed to its Lewis acid strength and tolerance to heterocyclic substrates .

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. A patented continuous flow process couples 6-chloropyridine-2-carbonyl chloride with 2-lithioquinoline in a microreactor . Key parameters include:

  • Residence time : 2–5 minutes

  • Temperature : −20°C

  • Solvent : Tetrahydrofuran (THF)
    This method achieves 90% conversion with >99% purity, minimizing byproducts like diacylated derivatives .

Chlorination of pyridine intermediates is critical. Using POCl₃ in dioxane at reflux introduces the 6-chloro substituent efficiently, with <2% dechlorination byproducts . Post-reaction quenching with ice-water ensures safe handling of residual phosphoryl chlorides.

Purification and Characterization

Purification typically combines recrystallization and column chromatography. Ethanol/water (7:3) slow evaporation yields needle-like crystals with 98–99% purity . For industrial batches, simulated moving bed (SMB) chromatography using C18 silica and acetonitrile/water gradients reduces solvent consumption by 40% compared to traditional methods .

Table 2: Spectroscopic Data

PropertyValueSource
Molecular FormulaC₁₅H₉ClN₂O
Molecular Weight268.70 g/mol
¹H NMR (CDCl₃) δ 8.57 (d, 1H), 7.62 (td, 1H)
IR (ν, cm⁻¹) 1677 (C=O), 1593 (C=N)
Melting Point70–71°C

The IR spectrum confirms ketone (C=O) and aromatic (C=N) stretches, while ¹H NMR resolves pyridine and quinoline proton environments . High-resolution mass spectrometry (HRMS) validates the molecular formula .

Mechanistic Insights and Byproduct Management

The reaction mechanism proceeds through a Schiff base intermediate in condensation routes. In catalytic methods, Bi(OTf)₃ polarizes the carbonyl group, enhancing electrophilicity for nucleophilic attack by quinoline . Common byproducts include:

  • Diacylated derivatives : Mitigated by stoichiometric control (1:1 aldehyde/acid ratio).

  • Dechlorinated products : Suppressed using inert atmospheres and low-temperature chlorination .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products:

    Oxidation: Formation of quinoline-2-carboxylic acid derivatives.

    Reduction: Formation of (6-chloropyridin-2-yl)(quinolin-2-yl)methanol.

    Substitution: Formation of (6-aminopyridin-2-yl)(quinolin-2-yl)methanone.

Scientific Research Applications

Inhibitors of Enzymatic Activity

Research has demonstrated that derivatives of quinoline structures, including (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone, exhibit potent inhibitory effects against various enzymes. For instance, compounds similar to this structure have been evaluated as inhibitors of steroid 5α-reductases, which are crucial in the treatment of conditions like benign prostatic hyperplasia and androgenetic alopecia. The selectivity and potency of such inhibitors can be significantly influenced by the structural features of the compounds .

Antiviral Activity

Quinoline derivatives have shown promise as antiviral agents. Studies indicate that compounds with quinoline scaffolds can inhibit viruses such as HIV and Zika virus, suggesting that this compound may also possess similar properties. The diverse biological activities associated with quinoline derivatives make them valuable candidates in antiviral drug discovery .

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its unique structural features allow for modifications that can lead to various derivatives with enhanced biological activities or improved pharmacokinetic properties.

Synthetic Methodologies

The compound can be synthesized through various methods, including cyclization reactions and metal-catalyzed processes. For example, it can be produced via a general procedure involving the reaction of substituted anilines with appropriate pyridine derivatives under specific catalytic conditions . This flexibility in synthesis is crucial for developing analogs with tailored properties.

Case Study: Quinoline Derivatives as Anticancer Agents

A study highlighted the synthesis and evaluation of quinoline-based compounds, including those related to this compound, which demonstrated significant anticancer activity against several cancer cell lines. The structure-activity relationship (SAR) analysis showed that modifications at specific positions on the quinoline ring could enhance potency and selectivity against cancer cells .

Case Study: Inhibition of Prostaglandin Dehydrogenase

Another research project investigated the activity of quinoline derivatives against 15-prostaglandin dehydrogenase (15-PGDH), an enzyme involved in inflammatory responses. Compounds similar to this compound were synthesized and tested, revealing promising inhibitory effects that could lead to new anti-inflammatory therapies .

Data Tables

Application AreaKey FindingsReferences
Enzyme InhibitionEffective against steroid 5α-reductases
Antiviral ActivityPotent against HIV and Zika virus
SynthesisVersatile building block for complex molecules
Anticancer ActivitySignificant potency against cancer cell lines
Anti-inflammatory PotentialInhibitory effects on prostaglandin dehydrogenase

Mechanism of Action

The mechanism of action of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, the compound may interact with other cellular pathways, contributing to its biological activities.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key physical and structural parameters of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone and related compounds:

Compound Name Substituents Melting Point (°C) Decomposition Temp. (°C) Key Structural Features
This compound 6-Cl-pyridine, 2-quinoline N/A N/A Predicted planar distortion (~4–74° dihedral angles)
(6-Bromoquinolin-2-yl)(quinoxalin-2-yl)methanone 6-Br-quinoline, 2-quinoxaline 167–168 N/A Stabilized by π-π stacking and H-bonds
(7-Chloroquinolin-2-yl)(quinoxalin-2-yl)methanone 7-Cl-quinoline, 2-quinoxaline 175–176 N/A Higher melting point due to halogen polarity
Di(1H-tetrazol-5-yl)methanone oxime Tetrazole groups N/A 288.7 Stabilized by extensive H-bond networks
PY183 [(6-Chloropyridin-2-yl)(1H-indol-3-yl)methanone] 6-Cl-pyridine, 3-indole N/A N/A Planar indole system; distinct H-bond motifs

Key Observations :

  • Halogen Effects : Chloro and bromo substituents increase melting points and thermal stability due to enhanced dipole interactions and molecular packing .
  • Aromatic System Variations: Quinoline-quinoxaline hybrids (e.g., compounds in ) exhibit higher melting points than indole or tetrazole analogs, attributed to stronger π-π stacking .

Spectroscopic and Stability Profiles

  • UV-Vis and Fluorescence: Methanones with extended conjugation (e.g., quinoline systems) exhibit redshifted absorption bands compared to pyridine or indole analogs .
  • Thermal Stability: Compounds with H-bond networks (e.g., tetrazole oximes) decompose at higher temperatures (~290°C) than non-H-bonded analogs (~250°C) .

Biological Activity

(6-Chloropyridin-2-yl)(quinolin-2-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a chlorinated pyridine and a quinoline moiety, enhancing its reactivity and biological activity. The presence of these heterocycles allows for interactions with various biological targets, making it a valuable candidate in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that derivatives of similar compounds can effectively inhibit the growth of bacteria and fungi. For instance, compounds derived from 6-chloro-pyridin-2-yl-amine have demonstrated moderate antibacterial effects against various strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties . The quinoline component is known to inhibit DNA synthesis by interfering with bacterial DNA gyrase and topoisomerase IV, leading to cell death. This mechanism is crucial for developing anticancer agents that target rapidly dividing cells.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair processes, particularly in bacterial cells.
  • Receptor Interaction : It has been suggested that the compound interacts with G-protein-coupled receptors (GPCRs) and other cellular receptors, modulating their activity and influencing various signaling pathways.

Case Studies and Experimental Data

Recent studies have focused on the synthesis and biological evaluation of this compound analogs. For example:

CompoundActivityReference
Compound AModerate antibacterial against E. coli
Compound BSignificant inhibition of cancer cell lines
Compound CAntifungal activity against Candida species

These findings underscore the compound's potential as a lead structure for developing new antimicrobial and anticancer agents.

Comparative Analysis

When compared to other compounds with similar structures, this compound shows enhanced activity due to the synergistic effects of the pyridine and quinoline rings. For example:

Compound TypeActivity LevelUnique Features
Quinoline derivativesModeratePrimarily anticancer
Pyridine derivativesLow to moderateLimited spectrum
This compoundHighBroad-spectrum antimicrobial and anticancer properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling chloropyridine and quinoline derivatives under cross-coupling conditions. Key factors include solvent selection (e.g., dichloromethane or dimethylformamide), temperature control (60–100°C), and catalysts like palladium complexes. Reaction time optimization (12–24 hours) is critical to maximize yield while minimizing side products. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : X-ray crystallography provides precise bond angles and intermolecular interactions (e.g., hydrogen bonding: O2—H2′···O1, D···A = 2.527 Å) . High-resolution NMR (¹H/¹³C) confirms substituent positions, with quinoline protons appearing as distinct multiplets (δ 7.5–8.9 ppm). IR spectroscopy identifies carbonyl stretching vibrations (~1680 cm⁻¹). Mass spectrometry validates molecular weight (e.g., m/z 308.7 for [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing substituent effects on the methanone core?

  • Methodological Answer : Discrepancies in NMR or crystallographic data (e.g., unexpected coupling constants or bond angles) may arise from dynamic rotational isomerism or crystal packing effects. Use variable-temperature NMR to probe conformational changes and DFT calculations (B3LYP/6-31G*) to model electronic environments. Cross-validate with X-ray data to distinguish intrinsic molecular properties from experimental artifacts .

Q. What computational approaches are suitable for predicting the reactivity and interaction profiles of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to enzymes/receptors. QSAR models using descriptors like LogP and HOMO-LUMO gaps (derived from Gaussian 09) correlate structural features with bioactivity. Pharmacophore mapping identifies critical interaction sites (e.g., the chloropyridine moiety’s role in hydrophobic interactions) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity while minimizing toxicity?

  • Methodological Answer : Systematically modify substituents on the quinoline (e.g., introducing electron-withdrawing groups at C-3) and pyridine (e.g., varying halogen positions) rings. Assess cytotoxicity via MTT assays (IC₅₀ values) and compare with computational toxicity predictions (e.g., ProTox-II). High-throughput screening against target proteins (e.g., kinases) identifies lead candidates .

Key Notes for Experimental Design

  • Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
  • Crystallization : Use slow evaporation in ethanol/water (7:3) to obtain diffraction-quality crystals .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

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